molecular formula C23H18BrN3O2 B2400361 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 136987-58-1

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide

Cat. No.: B2400361
CAS No.: 136987-58-1
M. Wt: 448.32
InChI Key: AWXWHLIDUJTINK-UHFFFAOYSA-N
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Description

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a heterocyclic compound featuring a quinoline core substituted with bromine and phenyl groups, linked to a phenoxyacetohydrazide moiety. The quinoline scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXWHLIDUJTINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps, starting with the formation of the quinoline core. The quinoline ring can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide.

Next, the brominated quinoline is coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base such as potassium carbonate. The phenoxyacetohydrazide moiety is introduced by reacting the phenoxyacetic acid with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the hydrazide group.

    Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or hydrazide derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules and heterocycles, which are essential in the development of new drugs and materials. The unique structure of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide allows for various modifications that can lead to novel compounds with enhanced properties.

Mechanism of Action
The compound's mechanism of action includes:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, such as DNA topoisomerases and kinases.
  • DNA Intercalation : The quinoline core allows intercalation into DNA, disrupting replication and transcription.
  • Reactive Oxygen Species Generation : It induces the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Biological Activities

Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans . This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.

Anticancer Potential
The anticancer activity of quinoline derivatives has been well-documented. The ability of this compound to intercalate into DNA and generate reactive oxygen species positions it as a potential candidate for cancer therapy. Ongoing research aims to evaluate its efficacy against various cancer cell lines.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is growing interest in the anti-inflammatory effects of quinoline derivatives. Some studies have reported that related compounds exhibit significant anti-inflammatory activity comparable to established drugs like ibuprofen .

Medicinal Applications

Therapeutic Agent Development
The compound is under investigation for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique chemical structure allows for targeted modifications that could enhance its bioactivity and reduce side effects.

Industrial Applications

Material Development
In industrial settings, this compound is explored for the development of new materials. Its chemical properties make it suitable for applications in dyes and pigments, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. It may also inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Analogs

6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (BQ 1-8) Structure: Replaces the acetohydrazide group with quinazolinone and varies substituents (e.g., metformin, 4-bromoaniline). Synthesis: Derived from 6-bromo-2-phenyl-benzooxazin-4-one via condensation with amino reagents . Bioactivity: Demonstrated antimicrobial activity, with compound BQ1 (6-bromo-N-(N,N-dimethyl carbamimidoyl)-4-oxo-2-phenyl quinazoline-3(4H)-carboximidamide) showing notable efficacy .

2-[3-(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N'-(2-furylmethylene)acetohydrazide Structure: Integrates a pyrazole ring and furylmethylene group into the hydrazide moiety. Molecular Weight: 594.46 g/mol .

Acetohydrazide Derivatives with Heterocyclic Modifications

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Structure: Replaces the phenoxy group with a thioether (–S–) and substitutes bromine with chlorine on the quinoline. CAS No.: 59278-00-1 . Synthesis: Likely involves thiolation of chloroquinoline followed by hydrazide conjugation.

N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide Structure: Features a dimethylamino benzylidene group and bulky alkyl substituents on the phenoxy ring. IUPAC Name: [4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-acetic acid (4-dimethylamino-benzylidene)-hydrazide . Application: The dimethylamino group may enhance solubility and interaction with biological targets .

2-(4-Isopropylphenoxy)acetohydrazide Structure: Simplified analog lacking the quinoline core, with an isopropylphenoxy group. CAS No.: 443905-53-1 . Utility: Used as a precursor for further functionalization in drug discovery .

Comparative Analysis of Key Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound Quinoline 6-Bromo, 4-phenyl, phenoxyacetohydrazide ~529.3 (estimated) Presumed antimicrobial/anti-inflammatory
BQ1 (Quinazolinone) Quinazolinone 6-Bromo, 2-phenyl, carbamimidoyl 455.3 Antimicrobial
Pyrazole-linked analog Quinoline + Pyrazole 6-Bromo, 2-oxo, furylmethylene 594.46 Anti-inflammatory (theoretical)
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Quinoline 7-Chloro, thioether ~337.8 (estimated) Not reported
N′-(4-Dimethylaminobenzylidene) analog Phenoxyacetohydrazide Dimethylamino, trimethylpentyl ~437.5 (estimated) Solubility enhancement

Biological Activity

2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a synthetic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C23H18BrN3O2
  • Molecular Weight : 448.31 g/mol
  • CAS Number : 136987-58-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases.
  • DNA Intercalation : The quinoline core structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
COLO205 (Colorectal)0.32
H460 (Lung)0.89
Hep3B (Liver)Data not availableN/A

In vitro studies using MTT assays demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner.

Anti-inflammatory Activity

In addition to its anticancer properties, quinoline derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been explored, with some derivatives exhibiting significant inhibition comparable to established anti-inflammatory drugs.

Case Studies

  • Study on Quinoline Derivatives : A study evaluated a series of novel quinoline-acetohydrazide derivatives for their anti-inflammatory and anticancer efficacy. The results indicated that structural modifications could enhance their biological activity while minimizing side effects .
  • Mechanistic Insights : Another research article focused on the structure–activity relationship (SAR) of quinoline derivatives, revealing that specific substitutions significantly impact their biological efficacy against cancer .

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